Isobutyraldehyde oxime

Catalog No.
S622527
CAS No.
151-00-8
M.F
C4H9NO
M. Wt
87.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutyraldehyde oxime

CAS Number

151-00-8

Product Name

Isobutyraldehyde oxime

IUPAC Name

(NZ)-N-(2-methylpropylidene)hydroxylamine

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

InChI

InChI=1S/C4H9NO/c1-4(2)3-5-6/h3-4,6H,1-2H3/b5-3-

InChI Key

SYJPAKDNFZLSMV-HYXAFXHYSA-N

SMILES

CC(C)C=NO

Canonical SMILES

CC(C)C=NO

Isomeric SMILES

CC(C)/C=N\O

The exact mass of the compound Isobutyraldehyde oxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8425. It belongs to the ontological category of 2-methylpropanal oxime in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isobutyraldehyde oxime (CAS 151-00-8) is a branched aliphatic aldoxime primarily utilized as a volatile anti-skinning agent in alkyd coating formulations and as a highly specific precursor in organic synthesis. Characterized by its low molecular weight (87.12 g/mol) and a boiling point range of 135.5–142 °C, it exhibits higher volatility than many linear oxime analogs [1]. In industrial procurement, its value proposition is anchored in its ability to temporarily coordinate with multidentate metal driers (such as iron or cobalt) to prevent in-can autoxidation, while evaporating rapidly upon film application [2]. Furthermore, as an aldoxime rather than a ketoxime, it serves as a non-interchangeable building block for the synthesis of isobutyramide, isobutyronitrile, and polyfunctional pyridines via transition-metal-catalyzed coupling [3].

Substituting isobutyraldehyde oxime with generic alternatives like methyl ethyl ketoxime (MEKO) or n-butyraldehyde oxime fundamentally compromises formulation compliance and curing kinetics [1]. MEKO, while historically the industry standard, is now classified as a Category 1B carcinogen, making its substitution a regulatory necessity rather than an option [2]. Conversely, substituting with the linear isomer n-butyraldehyde oxime introduces a higher boiling point (152 °C) and lacks alpha-branching, which leads to overly stable metal-drier complexes and significantly delayed tack-free drying times in paints [3]. In chemical synthesis, replacing this aldoxime with a ketoxime (like acetone oxime) alters the Beckmann rearrangement pathway entirely, yielding secondary amides instead of the required primary amides or nitriles, thereby causing total synthetic failure for target active ingredients[4].

Accelerated Film Evaporation via Lower Boiling Point Profile

The evaporation rate of an anti-skinning agent directly dictates the curing speed of an applied alkyd film. Isobutyraldehyde oxime possesses a boiling point of approximately 135.5–142 °C, which is significantly lower than that of its linear counterpart, n-butyraldehyde oxime (152 °C), and the legacy standard MEKO (152 °C)[1]. This lower boiling point ensures that once the paint is applied, the oxime flashes off more rapidly, allowing atmospheric oxygen to initiate the metal-catalyzed cross-linking process without delay [2].

Evidence DimensionBoiling Point / Evaporation potential
Target Compound DataIsobutyraldehyde oxime (~135.5–142 °C)
Comparator Or Baselinen-Butyraldehyde oxime and MEKO (152 °C)
Quantified Difference10–16.5 °C lower boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Faster evaporation prevents the anti-skinning agent from permanently retarding the metal driers, significantly reducing the tack-free drying time of the final coating.

Optimized Metal Drier Release via Alpha-Branching Steric Hindrance

Oxime anti-skinning agents function by complexing with free coordination sites on metal driers (e.g., Cobalt, Iron) to suppress catalytic autoxidation in the can [1]. Isobutyraldehyde oxime features an isopropyl group adjacent to the oxime moiety, providing critical steric bulk. This alpha-branching weakens the metal-ligand coordination compared to unhindered linear analogs like n-butyraldehyde oxime, ensuring the complex dissociates rapidly upon exposure to atmospheric oxygen and solvent evaporation [2].

Evidence DimensionMetal-ligand dissociation efficiency
Target Compound DataIsobutyraldehyde oxime (sterically hindered alpha-branching)
Comparator Or Baselinen-Butyraldehyde oxime (unhindered linear propyl chain)
Quantified DifferenceFaster dissociation kinetics upon film application
ConditionsAlkyd resin matrix with Fe/Co multidentate driers

Ensures the metal drier is fully reactivated upon paint application, preventing the 'dry-loss' phenomenon common with overly stable oxime-metal complexes.

MEKO-Free Regulatory Compliance and Occupational Safety

Methyl ethyl ketoxime (MEKO) has historically dominated the anti-skinning market but is now classified as a Category 1B carcinogen under EU CLP regulations, facing strict Occupational Exposure Limit (OEL) reductions [1]. Isobutyraldehyde oxime provides equivalent in-can oxygen scavenging and metal coordination without triggering the Carc. 1B classification, allowing formulators to maintain product performance while meeting stringent modern safety standards [2].

Evidence DimensionHazard Classification (EU CLP)
Target Compound DataIsobutyraldehyde oxime (Not classified as Carc. 1B)
Comparator Or BaselineMEKO (Classified as Carc. 1B)
Quantified DifferenceElimination of Carc. 1B labeling requirements
ConditionsIndustrial and consumer paint formulations

Procurement teams must transition away from MEKO to comply with global chemical safety regulations while maintaining shelf-life stability.

Precursor Specificity for Primary Amides and Nitriles

In synthetic applications, substituting a ketoxime for an aldoxime fundamentally alters the reaction pathway. Under Beckmann rearrangement conditions (e.g., utilizing cyanuric chloride or Cu-catalysts), isobutyraldehyde oxime yields the primary amide (isobutyramide) or dehydrates to isobutyronitrile [1]. In contrast, ketoximes strictly yield secondary amides under identical conditions [2].

Evidence DimensionReaction product class
Target Compound DataIsobutyraldehyde oxime (yields primary amide / nitrile)
Comparator Or BaselineKetoximes (yield secondary amides)
Quantified Difference100% divergence in product structure
ConditionsAcidic or metal-catalyzed rearrangement

Buyers sourcing intermediates for specific pharmaceutical or agrochemical active ingredients must select the exact aldoxime to achieve the required functional group.

MEKO-Free Alkyd Coating Formulations

Used as a drop-in anti-skinning agent to replace MEKO, providing excellent in-can stability and faster tack-free drying times due to its lower boiling point and steric profile [1].

Synthesis of Isobutyronitrile and Isobutyramide

Serves as a critical precursor in fine chemical manufacturing, where its specific aldoxime structure undergoes dehydration or Beckmann rearrangement to yield specific aliphatic building blocks [2].

Organometallic Complexation and Extraction

Utilized as a volatile ligand in metal extraction or specialized drier packages where intermediate coordination strength is required, leveraging its alpha-branched steric hindrance .

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

87.068413911 g/mol

Monoisotopic Mass

87.068413911 g/mol

Heavy Atom Count

6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

151-00-8

Wikipedia

2-methylpropanal oxime
(Z)-2-methylpropanal oxime
(E)-2-methylpropanal oxime

General Manufacturing Information

Propanal, 2-methyl-, oxime: INACTIVE

Dates

Last modified: 08-15-2023

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